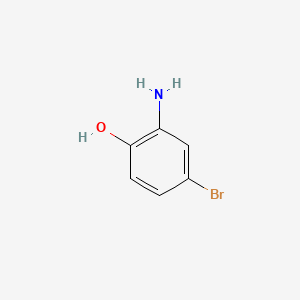

2-Amino-4-Bromophenol

描述

Significance in Organic Synthesis and Interdisciplinary Research

The primary significance of 2-amino-4-bromophenol in chemical research lies in its role as a multifunctional intermediate in organic synthesis. The presence of the amino, hydroxyl, and bromo groups on the aromatic ring enhances its reactivity and allows it to participate in a variety of chemical reactions. chemimpex.com This makes it a crucial precursor for the synthesis of a diverse range of organic compounds, particularly pharmaceuticals and dyes. chemimpex.comguidechem.com

In pharmaceutical development, this compound serves as a foundational scaffold for creating more complex bioactive molecules. chemimpex.com It is used as an intermediate in the synthesis of drugs, including anti-inflammatory and analgesic agents. chemimpex.com Its structure is a key component in the preparation of benzoxazole (B165842) derivatives, which are investigated as allosteric inhibitors of enzymes like fructose-1,6-bisphosphatase, and in the synthesis of inhibitors for protein tyrosine phosphatase 1B. sigmaaldrich.com The ability to modify its functional groups allows medicinal chemists to fine-tune the structure of new compounds to achieve desired pharmacological properties. guidechem.com

The compound is also integral to the dye industry. It functions as a precursor or coupling agent in the manufacturing of azo dyes, contributing to the creation of vibrant and stable colors for textiles and inks. chemimpex.com

Beyond these specific applications, this compound is a versatile reactant for various synthetic transformations, including:

Copper-catalyzed oxidative amination for the synthesis of benzoxazoles. sigmaaldrich.com

Suzuki-Miyaura reactions to prepare complex heterocyclic structures like (aryl)oxadiazolobenzoxazinones. sigmaaldrich.com

Electrophilic aromatic substitution reactions, making it a valuable building block for larger organic molecules. chemimpex.com

Its utility extends to interdisciplinary fields such as materials science, where it can be used in the production of polymers and resins, and analytical chemistry, where it may be employed as a reagent. chemimpex.com Furthermore, its derivatives are utilized in biological research to study enzyme inhibition and receptor binding, contributing to advancements in biochemistry and molecular biology. chemimpex.com

Table 2: Selected Research Applications of this compound

| Application Area | Specific Use | Reference |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for anti-inflammatory and analgesic drugs. | chemimpex.com |

| Synthesis of protein tyrosine phosphatase 1B inhibitors. | sigmaaldrich.com | |

| Preparation of benzoxazole benzenesulfonamides. | sigmaaldrich.com | |

| Dye & Pigment Industry | Precursor for azo dyes. | chemimpex.com |

| Organic Synthesis | Reactant for Suzuki-Miyaura reactions. | sigmaaldrich.com |

| Reactant in copper-catalyzed oxidative amination. | sigmaaldrich.com | |

| Biological Research | Used in studies of enzyme inhibition and receptor binding. | chemimpex.com |

Historical Context of Related Bromophenol Research

The study of this compound is part of a long history of research into bromophenols, which are compounds containing a phenol (B47542) structure substituted with one or more bromine atoms. wikipedia.org Research into simple bromophenols dates back to the 19th century, with early work focusing on methods of synthesis. For instance, o-bromophenol was prepared through the bromination of phenol using various solvents and brominating agents, or by the diazotization of o-bromoaniline. orgsyn.org An adaptation of a procedure for preparing 2-chlorophenol (B165306) was later improved for the synthesis of o-bromophenol, highlighting the incremental advancements in synthetic methodology over time. orgsyn.org A paper on the preparation of m-bromophenol was published in 1939, further illustrating the long-standing interest in these fundamental structures. acs.org

A significant expansion in bromophenol research occurred with the discovery of these compounds as common secondary metabolites in marine organisms. encyclopedia.pub The first marine bromophenols were isolated from the red algae Rhodomela larix in 1967. taylorandfrancis.com Since then, a wide variety of bromophenols have been isolated from red, brown, and green algae, as well as sponges, ascidians, and marine proteobacteria. encyclopedia.pubtaylorandfrancis.com These naturally occurring bromophenols have been found to possess a range of biological activities, including antioxidant, antimicrobial, antidiabetic, and anticancer effects. taylorandfrancis.commdpi.com

This discovery of bioactive natural bromophenols spurred significant synthetic efforts, not only to replicate the natural products but also to create improved analogs with enhanced biological effects. encyclopedia.pubresearchgate.net This area of research provides a broader context for the importance of synthetic bromophenols like this compound, which serve as crucial building blocks in the ongoing quest to develop new therapeutic agents and other functional materials. researchgate.net The study of how bromination patterns and the presence of other functional groups (like the amino group in this compound) influence biological activity remains an active area of investigation. encyclopedia.pub

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRIPENGTGSNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326075 | |

| Record name | 2-Amino-4-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-68-6 | |

| Record name | 40925-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 4 Bromophenol

Catalytic Hydrogenation Routes

Catalytic hydrogenation of 2-nitro-4-bromophenol is a primary and widely utilized method for synthesizing 2-amino-4-bromophenol. rsc.org This process involves the reduction of the nitro group to an amino group in the presence of a catalyst and a hydrogen source. The choice of catalyst and reaction conditions is crucial to maximize yield and selectivity while minimizing side reactions, such as debromination. patsnap.comgoogle.com

Reduction of 2-Nitro-4-bromophenol via Raney-Nickel Catalysis

Raney-Nickel (Raney-Ni) is a well-established and effective catalyst for the hydrogenation of nitro compounds. patsnap.comorgsyn.org In the synthesis of this compound, Raney-Ni demonstrates high activity and offers the advantage of easy separation from the reaction mixture due to its sedimentation properties. patsnap.com The process typically involves dissolving 2-nitro-4-bromophenol in a suitable solvent, such as methanol (B129727), and reacting it with hydrogen gas under normal pressure in the presence of the Raney-Ni catalyst. patsnap.comgoogle.com

Optimization of Catalyst Systems (e.g., Fe-Cr modified Raney-Ni)

To address the limitations of conventional Raney-Ni, such as potential debromination and to enhance conversion rates and selectivity, modified catalyst systems have been developed. patsnap.comgoogle.com A significant advancement is the use of an Iron-Chromium (Fe-Cr) modified Raney-Ni catalyst. patsnap.com This modification has been shown to improve the catalyst's durability and effectively suppress the debromination side reaction. patsnap.comgoogle.com

The preparation of the Fe-Cr modified Raney-Ni catalyst involves suspending Raney-Ni in water, followed by the addition of ferric nitrate (B79036) and chromium nitrate. patsnap.comgoogle.com The mixture is then treated with a sodium hydroxide (B78521) solution to adjust the pH, stirred, and washed to neutrality before the water is replaced with methanol. patsnap.com The resulting catalyst exhibits enhanced performance in the hydrogenation of 2-nitro-4-bromophenol. patsnap.com Research has shown that varying the molar ratios of iron and chromium can optimize the catalyst's effectiveness. patsnap.com For instance, different embodiments have explored various molar additions of ferric nitrate and chromium nitrate relative to the nickel moles. patsnap.com

The hydrogenation reaction using the Fe-Cr modified Raney-Ni catalyst is typically carried out by dissolving 2-nitro-4-bromophenol in methanol and adding the catalyst. patsnap.comgoogle.com The reaction proceeds under normal pressure with a continuous feed of hydrogen. patsnap.comgoogle.com After the reaction is complete, the product is isolated through filtration, desolventization, and vacuum rectification. patsnap.com This optimized system has demonstrated high conversion rates (100% nitro conversion) and low debromination rates (as low as 0.3 mol%), leading to high yields of high-purity this compound. google.com

| Catalyst System | Substrate | Solvent | Pressure | Reaction Time | Key Findings | Reference |

| Fe-Cr modified Raney-Ni | 2-Nitro-4-bromophenol | Methanol | Normal | 30-45 min | High conversion rate, good selectivity, inhibits debromination. | patsnap.comgoogle.com |

| Fe-Cr modified Raney-Ni | 2-Nitro-4-bromophenol | Methanol | Normal | 30-60 min | Improves conversion rate and selectivity, minimizing debromination. |

Hydrogenation with Rhodium-on-Carbon Catalysts

Rhodium-on-carbon (Rh/C) presents another effective catalytic system for the synthesis of this compound. chemicalbook.com This method also involves the hydrogenation of 2-nitro-4-bromophenol. chemicalbook.com In a typical procedure, 2-nitro-4-bromophenol is dissolved in a solvent like tetrahydrofuran (B95107) (THF), and a 5% Rh/C catalyst is added. The reaction is then stirred under a hydrogen atmosphere at room temperature. chemicalbook.com This approach has been reported to yield nearly quantitative amounts of this compound. chemicalbook.com The Rh/C catalyst is known for its excellent durability and efficiency in this reduction.

| Catalyst System | Substrate | Solvent | Pressure | Reaction Time | Yield | Reference |

| 5% Rh/C | 2-Nitro-4-bromophenol | THF | Hydrogen atmosphere | 11 h | 99% | chemicalbook.com |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable chemical processes. researchgate.net Green chemistry principles are increasingly being applied to the synthesis of this compound to reduce reaction times, energy consumption, and the use of hazardous materials. researchgate.netmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. asianpubs.orgmdpi.com These benefits include dramatically reduced reaction times, lower energy consumption, and often higher product yields and purities. asianpubs.orgmdpi.com In the context of synthesizing derivatives of this compound, microwave irradiation has been shown to accelerate reactions significantly. For instance, in the synthesis of 2-arylbenzoxazoles from this compound, a microwave-assisted method reduced the reaction time for a key step from 5 hours under conventional reflux to just 5 minutes. mdpi.com This demonstrates the potential of microwave technology to make the synthesis of related compounds more efficient and sustainable. mdpi.comnih.govajgreenchem.com

Mechanochemical Synthesis

Mechanochemical synthesis, an approach that utilizes mechanical energy from grinding or milling to induce chemical reactions, presents a solvent-free, efficient, and environmentally conscious alternative to traditional solution-based methods. acs.orgresearchgate.net This technique has been explored for the synthesis of heterocyclic derivatives involving this compound. mdpi.com

In a comparative study, the synthesis of a Schiff base, a precursor for benzoxazole (B165842) derivatives, was achieved through the condensation reaction of a substituted benzaldehyde (B42025) with this compound. mdpi.com The mechanochemical approach (Method D) was compared against conventional heating (Method A), microwave-assisted (Method B), ultrasound-assisted (Method C), and deep eutectic solvent (DES) based synthesis (Method E). The results indicated that mechanochemical synthesis provided a superior yield (89%) compared to most other methods, rivaled only by microwave-assisted synthesis (88%). mdpi.com This demonstrates the efficacy of mechanochemistry in driving reactions to high completion rates, often in shorter time frames and without the need for bulk solvents. acs.orgmdpi.com

Table 1: Comparison of Synthetic Methods for a this compound derived Schiff Base mdpi.com

| Method | Description | Yield (%) |

| A | Conventional (Reflux, 5h) | 85 |

| B | Microwave-assisted (600W, 2h) | 88 |

| C | Ultrasound-assisted (50°C, 2h) | 80 |

| D | Mechanochemical (2h, rt) | 89 |

| E | Deep Eutectic Solvent (40°C, 2h) | 70 |

The advantages of mechanochemical synthesis lie in the high concentration of reagents in the solid state and the generation of localized high-energy environments at the point of particle contact, which can accelerate reaction rates significantly compared to solution-based methods. acs.org

Deep Eutectic Solvents (DES) in Synthetic Procedures

Deep Eutectic Solvents (DES) are emerging as green and sustainable alternatives to conventional volatile organic solvents. rsc.orgresearchgate.net A DES is a mixture of two or more components, typically a hydrogen bond acceptor (HBA) like a quaternary ammonium (B1175870) salt (e.g., choline (B1196258) chloride) and a hydrogen bond donor (HBD) such as urea, glycerol, or carboxylic acids. encyclopedia.pubmdpi.com The resulting mixture has a melting point significantly lower than its individual components due to the formation of hydrogen bonds. encyclopedia.pub

The application of DES in procedures involving this compound has been investigated as part of an effort to develop more eco-friendly synthetic methodologies. mdpi.com In the synthesis of a Schiff base from this compound, a reaction conducted in a DES (choline chloride and urea) yielded the product, although the efficiency was lower compared to other green methods like mechanochemical or microwave-assisted synthesis. mdpi.com The study reported a 70% yield when using a DES, which, while substantial, was the lowest among the five methods tested. mdpi.com

The properties of DES, such as their high solubility for various compounds, low vapor pressure, and tunable nature, make them attractive for chemical processes. rsc.orgresearchgate.net However, factors like viscosity can impact reaction and extraction efficiency. encyclopedia.pub While the direct synthesis of this compound in DES is not extensively documented in the provided sources, their use as a reaction medium for its derivatives highlights a growing trend towards adopting greener solvent systems in organic synthesis. mdpi.commdpi.com

Regioselective Bromination Strategies for Aminophenols

Achieving regioselectivity in the bromination of aminophenols is critical for synthesizing specific isomers like this compound while avoiding the formation of unwanted byproducts. The directing effects of the hydroxyl (-OH) and amino (-NH2) groups, both being activating and ortho-, para-directing, necessitate strategic control over the reaction conditions and reagents.

One effective strategy involves the use of a protecting group for the highly activating amino function. Acylation of the amino group to form an amide (e.g., acetamido) moderates its activating effect and provides steric hindrance, which can help direct bromination. sci-hub.secambridgescholars.com The bromination of N-acyl-p-aminophenols can yield various products, including N-acyl-2-bromo-4-aminophenols, depending on the solvent and reaction conditions. sci-hub.secambridgescholars.com After the bromination step, the acyl group can be removed via hydrolysis to yield the desired aminophenol.

The choice of brominating agent and solvent system is also crucial. While molecular bromine (Br₂) is a common reagent, its high reactivity can lead to over-bromination. cambridgescholars.comorgsyn.org Milder and more selective reagents, such as N-bromosuccinimide (NBS), are often preferred. cambridgescholars.comacs.org The use of NBS in the presence of a Lewis acid like ZnCl₂ in acetonitrile (B52724) has been shown to be effective for selective bromination. acs.org Another specialized reagent, hexamethylenetetramine–bromine complex, has been reported for its high efficiency and regioselectivity in the bromination of aromatic compounds. researchgate.net

Furthermore, the reaction can be controlled by manipulating the substrate itself. For instance, a multi-step sequence involving sulfonation of phenol (B47542), followed by bromination and subsequent hydrolysis of the sulfonate group, leverages the blocking nature of the sulfonic acid group to direct the bromine to the desired position. orgsyn.org This method has been adapted for preparing o-bromophenol and demonstrates a powerful technique for achieving regiochemical control. orgsyn.org

Table 2: Reagents and Conditions for Regioselective Bromination

| Reagent/Method | Substrate Type | Key Feature | Reference |

| N-Acyl Protection | p-Aminophenols | Moderates -NH2 group activity, directing bromination. | sci-hub.se, cambridgescholars.com |

| N-Bromosuccinimide (NBS) / ZnCl₂ | Aminophenols | Provides enhanced selectivity over molecular bromine. | acs.org |

| Hexamethylenetetramine–bromine | Aromatic Compounds | Reported as a highly efficient and regioselective reagent. | researchgate.net |

| Sulfonation-Bromination-Hydrolysis | Phenols | Uses a temporary blocking group to control substitution. | orgsyn.org |

Multi-Step Synthesis Considerations and Yield Optimization

The synthesis of this compound is typically achieved through a multi-step process, most commonly involving the reduction of a nitrophenol precursor. A prevalent route starts with 4-bromo-2-nitrophenol (B183274). chemicalbook.compatsnap.com The critical step in this sequence is the reduction of the nitro group to an amino group, where yield and purity are paramount.

A highly efficient synthesis reported involves the hydrogenation of 4-bromo-2-nitrophenol using a 5% Rhodium-on-Carbon (Rh/C) catalyst under a hydrogen atmosphere. chemicalbook.com This method, conducted in tetrahydrofuran (THF) at room temperature, resulted in a near-quantitative yield of 99% for this compound. chemicalbook.com

Table 3: High-Yield Synthesis of this compound chemicalbook.com

| Starting Material | Reagents & Conditions | Solvent | Yield (%) |

| 4-Bromo-2-nitrophenol | H₂, 5% Rh/C, 11h, rt | THF | 99 |

Optimization of this reduction step is crucial to prevent side reactions, particularly debromination (the loss of the bromine atom). patsnap.comgoogle.com Research has focused on developing modified catalysts to enhance selectivity and conversion rates. A patented method describes the use of an Fe-Cr modified Raney-Ni catalyst for the hydrogenation of 2-nitro-4-bromophenol. patsnap.comgoogle.com This specialized catalyst is designed to inhibit the debromination side reaction, leading to a high conversion rate (100%) and a low debromination rate (0.3 mol%). google.com The process using this modified catalyst in a methanol solvent achieved a final product yield of approximately 89.8%. google.com

Chemical Reactivity and Derivatization of 2 Amino 4 Bromophenol

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 2-amino-4-bromophenol, primarily involving the displacement of the bromine atom. This reactivity is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com

The bromine atom on the this compound ring can be displaced by various nucleophiles. This substitution is a fundamental transformation for introducing diverse functional groups onto the phenol (B47542) scaffold. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a transient intermediate, followed by the departure of the bromide ion to restore the aromatic system. libretexts.org The presence of the amino and hydroxyl groups can influence the regioselectivity and rate of these substitution reactions.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Methoxide | Sodium methoxide | Aryl ether |

| Thiolate | Sodium thiolate | Aryl thioether |

| Amine | Alkylamine | N-substituted aniline (B41778) |

A specific and important example of nucleophilic substitution is trifluoromethylthiolation. This compound can undergo substitution with a trifluoromethylthiolate (CF₃S⁻) source to yield 2-amino-4-((trifluoromethyl)thio)phenol. This reaction introduces a trifluoromethylthio group, which is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and lipophilicity.

Electrophilic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic substitution by the strongly electron-donating amino and hydroxyl groups. mlsu.ac.in These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, the existing substituents occupy positions 2 and 4, influencing the regioselectivity of further substitutions. The presence of the bromine atom and the amino group makes the molecule a valuable building block for creating more complex organic molecules through these reactions. chemimpex.comcymitquimica.com

Coupling Reactions

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbook.com

The Suzuki-Miyaura coupling is a widely used reaction for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnih.gov In this reaction, this compound can be coupled with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. chemicalbook.comresearchgate.netorganic-chemistry.org This reaction is a key step in the preparation of various complex molecules, including (aryl)oxadiazolobenzoxazinones. chemicalbook.comscbt.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Facilitates the cross-coupling |

| Ligand | RuPhos | Stabilizes and activates the catalyst |

| Base | Potassium phosphate | Activates the organoboron reagent |

| Solvent | Dimethylformamide (DMF) | Dissolves reactants and reagents |

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has evolved to include the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgnih.gov While classical Ullmann conditions are often harsh, modern protocols have expanded the scope and applicability of this reaction. nih.gov In the context of this compound, Ullmann-type couplings can be employed for C-N bond formation. For instance, a copper-catalyzed reaction with sodium azide (B81097) can introduce an amino group, although in the case of this compound, this would be a transformation of the bromo-substituent. nih.gov These reactions provide an alternative to palladium-catalyzed methods for constructing C-N bonds. science.govamazonaws.com

Copper-Catalyzed Oxidative Amination

Copper-catalyzed reactions are pivotal in modern organic synthesis, and this compound serves as a reactant in such transformations. Specifically, it is utilized in the copper-catalyzed oxidative amination of benzoxazoles and related azoles. scientificlabs.com This process involves the activation of C-H and C-N bonds, facilitating the formation of new carbon-nitrogen bonds. scientificlabs.com The reaction is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. scientificlabs.com

Detailed research findings indicate that trifluoromethylation of phenolic compounds, a related copper-catalyzed process, is enhanced under an inert atmosphere to prevent side reactions. Yields can be significantly improved by using specialized reagents like Togni's reagent.

| Reaction Type | Catalyst | Key Feature | Application |

| Oxidative Amination | Copper | C-H and C-N bond activation | Synthesis of benzoxazoles and related azoles scientificlabs.com |

| Trifluoromethylation | Copper(I) iodide (CuI) | Introduction of a trifluoromethyl group | Synthesis of trifluoromethylated phenols |

Functional Group Transformations

The amino and phenolic hydroxyl groups of this compound, along with the bromine substituent, are amenable to a variety of functional group transformations, including oxidation, reduction, and derivatization through protection strategies.

The functional groups of this compound can undergo both oxidation and reduction reactions. The phenolic hydroxyl group can be oxidized to form quinones, while the amino group can be reduced. The nitro analogue, 2-nitro-4-bromophenol, can be reduced to this compound using reagents like iron in the presence of hydrochloric acid. This reduction is a crucial step in the synthesis of this compound itself from p-bromophenol.

| Transformation | Functional Group | Reagent Example | Product Type |

| Oxidation | Phenolic Hydroxyl | Potassium permanganate, Hydrogen peroxide | Quinones |

| Reduction | Amino | - | Amines |

| Reduction | Nitro (to Amino) | Iron powder, 10% HCl | This compound |

To control reactivity and achieve selective transformations at other sites of the molecule, the amino and hydroxyl groups of this compound can be temporarily protected. The polar nature of these groups often necessitates derivatization to enhance volatility and improve chromatographic behavior for analysis by methods like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

Common protection strategies involve the use of silylating agents. For instance, the phenolic -OH group can be protected as a trimethylsilyl (B98337) (TMS) ether to enhance reactivity in other reactions. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is another reagent used to form more stable tert-butyl dimethylsilyl (TBDMS) derivatives of polar functional groups containing active hydrogens. sigmaaldrich.com For the amino group, protection with a Boc (tert-butoxycarbonyl) group using Boc anhydride (B1165640) is a common strategy before functionalizing the phenol group.

| Functional Group | Protecting Group | Reagent Example | Benefit |

| Phenolic Hydroxyl | Trimethylsilyl (TMS) | - | Enhanced reactivity |

| Amino & Hydroxyl | tert-butyl dimethylsilyl (TBDMS) | MTBSTFA | Increased stability and less moisture sensitivity sigmaaldrich.com |

| Amino | tert-butoxycarbonyl (Boc) | Boc anhydride | Allows for selective functionalization of the hydroxyl group |

Oxidation and Reduction of Phenolic and Amino Moieties

Condensation Reactions for Heterocyclic Scaffolds

This compound is a key precursor in the synthesis of various heterocyclic scaffolds through condensation reactions. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group ortho to each other, is ideal for the formation of five-membered heterocyclic rings fused to the benzene (B151609) ring.

The reaction of this compound with various reagents can lead to the formation of a benzoxazole (B165842) ring. For instance, reaction with carbon disulfide in the presence of potassium carbonate yields a mercaptobenzoxazole intermediate. nih.gov Another approach involves the condensation of this compound with carboxylic acids or their derivatives. nih.gov For example, coupling with an N-Boc-amino acid mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) affords an amide intermediate, which can then undergo intramolecular Mitsunobu reaction to form the benzoxazole ring. nih.gov Furthermore, condensation with aldehydes can also lead to benzoxazole derivatives. ijpbs.com

| Reagent | Intermediate/Product | Key Aspect |

| Carbon Disulfide | Mercaptobenzoxazole | Formation of a sulfur-containing intermediate nih.gov |

| N-Boc-amino acid/CDI | Amide, then Benzoxazole | Intramolecular Mitsunobu reaction for cyclization nih.gov |

| Aldehydes | Benzoxazole derivatives | Direct condensation to form the heterocyclic ring ijpbs.com |

The amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. mdpi.comnih.govorientjchem.orgrsc.orgdergipark.org.trnih.gov These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. nih.govdergipark.org.tr The formation of the azomethine group (–C=N–) is a characteristic feature of this reaction. rsc.orgdergipark.org.tr The resulting Schiff bases can be further utilized, for example, in the synthesis of metal complexes. nih.gov The imine bond in the Schiff base can also be subsequently reduced to form a more stable secondary amine. orientjchem.org

| Reactant | Product | Reaction Type |

| Aldehyde/Ketone | Imine (Schiff Base) | Condensation nih.govdergipark.org.tr |

| Imine (Schiff Base) | Secondary Amine | Reduction orientjchem.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton NMR (¹H NMR) Analysis of Aromatic and Amine Protons

The ¹H NMR spectrum of 2-Amino-4-Bromophenol, typically recorded in a deuterated solvent like DMSO-d₆, provides crucial information about the arrangement of protons on the aromatic ring and the amine group. chemicalbook.com In a typical spectrum recorded at 400 MHz, the following characteristic signals are observed: a singlet for the phenolic proton (OH) at approximately 9.29 ppm, a doublet for the aromatic proton at C6 (J = 2.4 Hz) around 6.72 ppm, a doublet for the aromatic proton at C3 (J = 8.3 Hz) near 6.56 ppm, and a doublet of doublets for the aromatic proton at C5 (J = 8.3, 2.4 Hz) around 6.50 ppm. chemicalbook.com The amine (NH₂) protons present as a broad singlet at about 4.91 ppm. chemicalbook.com The chemical shifts for aromatic protons generally fall within the 6.5-8.0 ppm range. libretexts.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 9.29 | s (singlet) | - |

| H-6 | 6.72 | d (doublet) | 2.4 |

| H-3 | 6.56 | d (doublet) | 8.3 |

| H-5 | 6.50 | dd (doublet of doublets) | 8.3, 2.4 |

| NH₂ | 4.91 | br s (broad singlet) | - |

| Data obtained in DMSO-d₆ at 400 MHz. chemicalbook.com |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The aromatic carbons in this compound resonate in the typical range of 120-150 ppm. libretexts.org The number of distinct signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule. While specific data for this compound is not detailed in the provided results, the technique is fundamental for confirming the substitution pattern on the benzene (B151609) ring.

2D-NMR Techniques for Structural Confirmation

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals. COSY spectra would reveal correlations between adjacent protons, confirming the coupling relationships observed in the ¹H NMR spectrum. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon in the structure. While specific 2D-NMR studies on this compound were not found in the search results, these techniques are standard practice for structural elucidation. harvard.edu

Variable-Temperature NMR Studies for Dynamic Exchange

Variable-temperature (VT) NMR experiments can provide insights into dynamic processes such as conformational exchange or proton exchange. ox.ac.uk For this compound, VT-NMR could be employed to study the rate of exchange of the amine and hydroxyl protons with the solvent or with each other. Such studies can help in understanding intermolecular interactions and the effects of temperature on the molecular dynamics. ox.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₆H₆BrNO), the calculated exact mass for the protonated molecule [M+H]⁺ is 187.9706. chemicalbook.com Experimental HRMS data obtained via Electrospray Ionization (ESI) shows a found value of 187.9704, which is in excellent agreement with the calculated value, confirming the molecular formula. chemicalbook.com The presence of the bromine atom is also evident from the characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Technique |

| [M+H]⁺ | 187.9706 | 187.9704 | ESI |

| [M+H]⁺ refers to the protonated molecule. chemicalbook.com |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a spectrum is generated that reveals the characteristic vibrational frequencies of the molecule's bonds. For this compound, the IR spectrum provides clear evidence for its key structural features, including the amino (-NH₂), hydroxyl (-OH), and substituted benzene ring moieties. chemicalbook.comresearchgate.net Experimental IR spectra have shown absorption bands at 3062, 1497, 1444, 1437, and 1279 cm⁻¹. chemicalbook.com

Each functional group in this compound vibrates at a characteristic frequency range in the IR spectrum. The analysis of these bands allows for a detailed structural confirmation.

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups exhibit stretching vibrations in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. The broadness and exact position of these bands can be influenced by hydrogen bonding. researchgate.netwiley.com

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the benzene ring typically appear just above 3000 cm⁻¹. A reported peak at 3062 cm⁻¹ falls within this region. chemicalbook.com

C=C Ring Stretching: The aromatic ring itself has characteristic C=C stretching vibrations that result in a series of sharp bands, often found in the 1450-1600 cm⁻¹ region. wiley.com The observed peaks at 1497 cm⁻¹ and 1444 cm⁻¹ are consistent with these vibrations. chemicalbook.com

C-O and C-N Stretching: The stretching vibrations for the C-O (phenol) and C-N (aromatic amine) bonds are expected in the 1200-1300 cm⁻¹ range. The band at 1279 cm⁻¹ is indicative of these types of bonds. chemicalbook.com

C-Br Stretching: The carbon-bromine bond vibration is found in the fingerprint region of the spectrum, at lower frequencies, typically between 500 and 690 cm⁻¹.

Table 2: Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) | Not explicitly separated |

| Amino (-NH₂) | N-H Stretch | 3300-3500 (Two bands) | Not explicitly separated |

| Aromatic Ring | C-H Stretch | 3000-3100 | 3062 chemicalbook.com |

| Aromatic Ring | C=C Stretch | 1450-1600 | 1497, 1444, 1437 chemicalbook.com |

| Phenol (B47542) | C-O Stretch | 1200-1260 | 1279 chemicalbook.com |

| Aromatic Amine | C-N Stretch | 1250-1360 | 1279 chemicalbook.com |

The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (the lone pairs on oxygen and nitrogen) in this compound allows for significant molecular interactions. nih.gov Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can form. These interactions cause the O-H and N-H stretching bands in the IR spectrum to broaden and shift to lower frequencies compared to non-hydrogen-bonded (free) groups. modgraph.co.ukresearchgate.net The study of how these band positions change with concentration or solvent can provide insight into the nature of the hydrogen bonding. For instance, intramolecular hydrogen bonds are less affected by changes in concentration than intermolecular bonds. modgraph.co.uk In related phenolic compounds, the formation of hydrogen-bonded dimers and more complex supramolecular structures has been observed and characterized through shifts in their vibrational spectra. researchgate.netrsc.org

Identification of Characteristic Functional Group Vibrations

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure report for this compound itself was not found in the search results, analysis of closely related brominated and aminated phenolic structures reveals common features. bakhtiniada.ruresearchgate.netnih.gov These studies typically show that the solid-state packing is heavily influenced by a network of intermolecular hydrogen bonds involving the amino and hydroxyl groups. nih.gov These interactions, along with other non-covalent forces like van der Waals interactions, dictate how the molecules arrange themselves into a stable crystal lattice. nih.goviucr.org X-ray diffraction analysis would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the precise coordinates of each atom in the unit cell, providing an unambiguous depiction of its solid-state structure. bakhtiniada.runih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating components in a mixture and is widely used to assess the purity of chemical compounds. rsc.org For this compound, various suppliers specify purity levels determined by HPLC, which are typically high. sigmaaldrich.comsigmaaldrich.com

The method involves injecting a solution of the compound onto a column containing a stationary phase. A mobile phase is then pumped through the column, and the components separate based on their differential partitioning between the two phases. A common method for bromophenols uses a reverse-phase column (such as a C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier like formic or trifluoroacetic acid. mdpi.comresearchgate.netnih.gov The separated components are then detected as they exit the column, typically by a UV detector, generating a chromatogram where the area of the peak corresponding to this compound is compared to the total area of all peaks to calculate its purity.

Table 3: Reported Purity of this compound by HPLC

| Purity Specification | Source |

|---|---|

| ≥98.0% | sigmaaldrich.comsigmaaldrich.com |

| ≥94% |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of organic molecules. irjweb.com This method is valued for its balance of computational cost and accuracy, making it suitable for studying substituted phenols. researchgate.net DFT calculations are employed to optimize molecular geometry, calculate vibrational frequencies, and predict a variety of molecular properties that govern reactivity and spectroscopic behavior. researchgate.netijtsrd.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netphyschemres.org A smaller gap generally implies higher reactivity.

DFT calculations are frequently used to determine the energies of these orbitals. For instance, studies on related brominated phenolic compounds and aminophenols utilize DFT methods like B3LYP to calculate HOMO-LUMO gaps and predict their electronic properties. bohrium.com These calculations help in understanding how substituents like bromine, amino, and hydroxyl groups influence the electronic structure and reactivity. The HOMO-LUMO gap is a key factor in predicting charge-transfer excitations and the potential for NIR absorption in donor-acceptor systems. nih.gov

Table 1: Examples of Calculated HOMO-LUMO Gaps for Related Compounds using DFT This table presents data for structurally related compounds to illustrate the application of DFT calculations, as specific values for 2-Amino-4-Bromophenol were not available in the searched literature.

| Compound | Method | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|

| 4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol | B3LYP/6-31G(d) | ~4.2 | |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine | B3LYP/6-311++G(d,p) | 4.4871 | irjweb.com |

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | 0.9042 | physchemres.org |

DFT calculations are a powerful tool for elucidating reaction mechanisms by modeling transition states and calculating their associated activation energies. This theoretical approach allows researchers to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. For example, in reactions involving compounds structurally similar to this compound, DFT has been used to predict activation energies for processes like diazotization and nucleophilic aromatic substitution (NAS). The calculated activation energy for the diazotization of a related compound was found to be approximately 25 kcal/mol, which aligns with experimental observations that the reaction proceeds efficiently at low temperatures (0–5°C). By modeling these high-energy transition state structures, chemists can gain insights into reaction feasibility, kinetics, and the factors that control regioselectivity.

Theoretical calculations are instrumental in the interpretation and assignment of experimental spectra. DFT methods can accurately predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. ijtsrd.commodgraph.co.uk The calculated values, when compared with experimental data, provide a robust confirmation of the molecular structure. chemicalbook.com

For IR spectra, DFT calculations can determine the harmonic vibrational frequencies of the molecule. ijtsrd.comacs.org These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, typically show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netijtsrd.com This allows for a detailed assignment of the observed vibrational bands to specific functional group motions, such as O-H stretching, N-H bending, or C-Br stretching. researchgate.netacs.org

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, has become a standard approach for calculating NMR chemical shifts. modgraph.co.ukresearchgate.net These calculations can help resolve structural ambiguities and confirm the substitution patterns on the aromatic ring. researchgate.net The accuracy of these predictions can be enhanced by incorporating solvent effects into the calculations. modgraph.co.ukresearchgate.net

Table 2: Experimental Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.29 (1H, s, OH), 6.72 (1H, d, J = 2.4 Hz), 6.56 (1H, d, J = 8.3 Hz), 6.50 (1H, dd, J = 8.3, 2.4 Hz), 4.91 (2H, br s, NH₂) | chemicalbook.com |

| IR (ATR, cm⁻¹) | 3062, 1497, 1444, 1437, 1279 | chemicalbook.com |

| HRMS (ESI) | m/z calcd for C₆H₇BrNO [M+H]⁺ 187.9706; found 187.9704 | chemicalbook.com |

Within the framework of conceptual DFT, Fukui indices are used as reactivity descriptors to identify the most reactive sites within a molecule. joaquinbarroso.com These indices quantify how the electron density at a specific atomic site changes upon the addition or removal of an electron, thereby predicting the sites most susceptible to electrophilic or nucleophilic attack. joaquinbarroso.com

The Fukui function can be condensed to individual atoms to calculate three indices:

fₖ⁺ : for nucleophilic attack (propensity to accept an electron).

fₖ⁻ : for electrophilic attack (propensity to donate an electron).

fₖ⁰ : for radical attack.

For related phenolic compounds, DFT calculations of Fukui indices have been used to identify electrophilic "hotspots" and predict regioselectivity in reactions like nucleophilic aromatic substitution. This analysis provides a theoretical rationale for the observed reactivity patterns, guiding synthetic strategies. researchgate.net

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including the influence of the surrounding environment on a solute molecule.

MD simulations are particularly useful for modeling solvation effects, which can significantly impact reaction rates and equilibria. By simulating the explicit interactions between a solute like this compound and surrounding solvent molecules, MD can provide insights into hydrogen bonding networks and the differential stabilization of reactants, transition states, and products. For instance, simulations can predict how polar aprotic solvents like DMF might stabilize charged intermediates in a reaction, thereby optimizing reaction conditions. Solvation models like COSMO-RS can also be used to predict how different solvents affect reaction efficiency by calculating properties like solvation free energy.

Molecular Docking Studies in Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, research on closely related aminophenol and bromophenol derivatives provides significant insights into its potential interactions.

Studies on various aminophenol derivatives have demonstrated their potential to interact with a range of biological targets. For instance, derivatives of 4-aminophenol (B1666318) have been synthesized and evaluated for their antimicrobial and antidiabetic activities, with molecular docking studies confirming their interaction with microbial and metabolic enzymes. nih.gov Similarly, new analogs based on N-acetyl-para-aminophenol were designed and screened in silico for their binding affinities with tyrosine kinase and poly(ADP-ribose) polymerase-1 (PARP-1) enzymes, which are key targets in cancer therapy. neuroquantology.com The docking results for these analogs showed promising binding interactions within the active sites of these enzymes, suggesting that the aminophenol scaffold is a viable starting point for the design of enzyme inhibitors. neuroquantology.com

Furthermore, research on bromophenol derivatives has highlighted their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes and obesity. Molecular docking of these derivatives revealed key interactions with the PTP1B active site. A study on 2,2′-((1,2 phenylenebis (azaneylylidene)) bis (methaneylylidene)) bis(4-bromophenol) also employed molecular docking to investigate its potential biological relevance. scilit.com In another study, bromophenols from a marine red alga showed inhibitory activity against tyrosinase, and molecular docking simulations indicated that the inhibitors bind to the catalytic site, with halogen ions participating in the interaction. researchgate.net

These studies collectively suggest that this compound, possessing both amino and bromo functional groups on a phenol (B47542) ring, likely engages in a variety of interactions with protein active sites. These interactions would primarily involve hydrogen bonding from the amino and hydroxyl groups, as well as halogen bonding from the bromine atom. The specific nature and strength of these interactions would, of course, depend on the topology and amino acid composition of the target receptor.

Table 1: Representative Molecular Docking Studies of Related Phenolic Compounds

| Compound Class | Target Protein/Enzyme | Key Findings from Docking Studies |

| N-acetyl-para-aminophenol analogs | Tyrosine kinase, PARP-1 | Promising binding affinities and interactions within the active sites, suggesting potential as anticancer agents. neuroquantology.com |

| 4-Aminophenol derivatives | Microbial and antidiabetic targets | Showed significant interactions, corroborating their observed biological activities. nih.gov |

| Bromophenol derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Revealed key structural interactions required for inhibitory activity, guiding the design of new inhibitors. |

| Bromophenols | Tyrosinase | Inhibitors bind to the catalytic site, with halogen interactions contributing to the binding. researchgate.net |

| 2,4-Dibromophenol (B41371) | Human Serum Albumin (HSA) | Docking confirmed binding, with hydrogen bonding and van der Waals forces being dominant. acs.org |

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions (NCIs) are crucial in determining the crystal packing and, by extension, the physicochemical properties of a solid-state compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Another relevant investigation on 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol also utilized Hirshfeld surface analysis. iucr.org In this case, the dominant interactions were found to be H···H (58.2%), C···H/H···C (18.9%), and Br···H/H···Br (11.5%). iucr.org The high percentage of H···H contacts is typical for organic molecules, while the significant contributions from C···H and Br···H contacts highlight their role in the molecular assembly.

Based on these findings, it is highly probable that the crystal structure of this compound would be stabilized by a network of non-covalent interactions. These would include:

Hydrogen bonds: Strong N-H···O and O-H···N hydrogen bonds between the amino and hydroxyl groups of adjacent molecules.

Halogen interactions: Br···H or potentially Br···Br contacts.

van der Waals forces: A significant number of H···H and C···H contacts.

π-interactions: Possible C-Br···π interactions involving the aromatic ring. nih.gov

Table 2: Percentage Contributions of Interatomic Contacts from Hirshfeld Surface Analysis of Related Compounds

| Compound | H···H (%) | C···H/H···C (%) | Br···H/H···Br (%) | N···H/H···N (%) | O···H/H···O (%) | Source |

| 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate | 37.9 | 18.4 | 13.3 | 11.5 | 10.0 | nih.govresearchgate.net |

| 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol | 58.2 | 18.9 | 11.5 | - | - | iucr.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational medicinal chemistry and toxicology. ajrconline.org These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Specific QSAR studies focusing on this compound were not identified. However, QSAR models have been developed for broader classes of substituted phenols, including bromophenols and halogenated phenols, which provide a framework for understanding how the structural features of this compound might influence its biological effects.

One such study developed 3D-QSAR models for a series of 20 bromophenol derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the study generated statistically robust models. The CoMFA model yielded a cross-validated q² of 0.846 and a non-cross-validated r² of 0.952, while the CoMSIA model gave a q² of 0.808 and an r² of 0.926. These models, based on steric and electrostatic fields, were able to predict the inhibitory activity of the compounds and provide contour maps that guide the design of more potent inhibitors.

Another QSAR study investigated the acute toxicity of 43 halogenated phenols against Tetrahymena pyriformis. researchgate.netscholarsresearchlibrary.com This study used various statistical methods, including multiple linear regression (MLR) and artificial neural networks (ANN), to build predictive models based on quantum chemical descriptors. researchgate.netscholarsresearchlibrary.com Such models help in understanding the toxicological profiles of these compounds. For instance, a QSAR study on the toxicity of substituted phenols to cucumber root elongation found that the fraction of the negatively charged form of the phenolic hydroxyl group (F⁻) or the energy of the lowest unoccupied molecular orbital (E_LUMO) were important descriptors, suggesting that the electrophilicity of phenols can enhance their toxicity. researchgate.net

For this compound, a QSAR model would need to account for several key descriptors:

Hydrophobicity: Typically represented by logP, which would be influenced by the bromo, amino, and hydroxyl groups.

Electronic parameters: The electron-withdrawing nature of the bromine atom and the electron-donating nature of the amino and hydroxyl groups would significantly affect descriptors like Hammett constants, dipole moment, and orbital energies (HOMO and LUMO).

Steric parameters: The size and position of the substituents on the phenol ring would be captured by descriptors like molar refractivity or STERIMOL parameters.

Topological indices: These would describe the connectivity and branching of the molecule.

The presence of both a hydrogen bond donor (amino, hydroxyl) and acceptor (hydroxyl, amino), along with a halogen atom capable of halogen bonding, makes this compound a molecule whose activity would likely be described by a multi-parameter QSAR equation.

Table 3: Representative QSAR Models for Related Phenolic Compounds

| Compound Class | Biological Activity | QSAR Method | Key Statistical Parameters | Source |

| Bromophenol derivatives | PTP1B inhibition | CoMFA | q² = 0.846, r² = 0.952 | |

| Bromophenol derivatives | PTP1B inhibition | CoMSIA | q² = 0.808, r² = 0.926 | |

| Halogenated phenols | Acute toxicity to T. pyriformis | MLR, ANN | Predictive models developed based on quantum chemical descriptors. | researchgate.netscholarsresearchlibrary.com |

| Substituted phenols | Inhibition of cucumber root elongation | MLR | Model based on logP and F⁻ (fraction of negatively charged form). | researchgate.net |

Applications in Advanced Chemical Synthesis and Functional Materials

Building Block for Heterocyclic Compound Synthesis

2-Amino-4-Bromophenol serves as a key starting material for the synthesis of various heterocyclic systems, which are core structures in many functional materials and biologically active compounds. The ortho-disposed amino and hydroxyl groups are perfectly positioned for cyclization reactions to form five-membered rings.

Benzoxazoles are a prominent class of heterocyclic compounds, and this compound is a frequently utilized precursor for their synthesis. mdpi.comijpbs.com The general approach involves the condensation of the aminophenol with a suitable reaction partner, such as a carboxylic acid, aldehyde, or alkynone, followed by cyclization. mdpi.comrsc.org

One established method involves reacting this compound with other chemical species to form substituted benzoxazoles. For instance, its reaction with 5-(trifluoromethyl)pyridin-2-amine (B1269270) in a basic solution at elevated temperatures yields 5-(5-Bromobenzo[d]oxazol-2-yl)pyridin-2-amine. ijpbs.com Another modern approach is the copper-catalyzed hydroamination of alkynones with 2-aminophenol (B121084) derivatives. rsc.org This method has been successfully applied to the synthesis of a variety of benzoxazoles. rsc.org Furthermore, copper-catalyzed oxidative amination is another documented application for creating benzoxazole (B165842) structures from this precursor. chemicalbook.comsigmaaldrich.com

Research has explored various synthetic methodologies to improve efficiency and yield, including sustainable techniques. mdpi.com The synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, for example, can be achieved through a multi-step process that begins with the condensation of a 2-aminophenol derivative with a substituted benzaldehyde (B42025). mdpi.com

| Precursors | Reaction Type | Product Class | Reference |

| This compound, 5-(trifluoromethyl)pyridin-2-amine | Condensation/Cyclization | Substituted Benzoxazole | ijpbs.com |

| This compound, Alkynones | Copper-Catalyzed Hydroamination | Substituted Benzoxazole | rsc.org |

| 2-Aminophenol derivatives, Benzaldehyde derivatives | Condensation/Cyclocondensation | 2-Arylbenzoxazoles | mdpi.com |

This compound is explicitly identified as a crucial reactant for the preparation of (aryl)oxadiazolobenzoxazinones. chemicalbook.comscbt.com The synthesis of these complex heterocyclic systems is typically achieved via a Suzuki-Miyaura reaction. chemicalbook.comsigmaaldrich.comscbt.com This palladium-catalyzed cross-coupling reaction utilizes the bromo-substituent on the this compound ring to form a new carbon-carbon bond with a suitable arylboronic acid derivative, leading to the construction of the larger, fused-ring architecture.

The 2-aminophenoxazinone scaffold is a core component of several natural products and pharmaceutical agents, recognized for its anti-neoplastic and anti-inflammatory properties. rsc.org The synthesis of this architecture is primarily achieved through the oxidative dimerization of 2-aminophenol derivatives. rsc.orgresearchgate.net Various catalytic systems, often involving metal complexes of cobalt or copper, are employed to facilitate the aerobic oxidation of o-aminophenols to the corresponding 2-amino-phenoxazine-3-one. rsc.org

The reaction mechanism generally involves the metal catalyst activating molecular oxygen to oxidize two molecules of the aminophenol, which then couple and cyclize to form the phenoxazinone ring system. rsc.org The catalytic efficiency, measured by the turnover number (Kcat), is highly dependent on the specific metal complex and the substituents on the aminophenol ring. rsc.org For example, certain cobalt complexes have shown Kcat values for the aerobic oxidation of o-aminophenol (OAP) and its substituted variants ranging from approximately 10 to over 500 h⁻¹. rsc.org

| Substrate | Catalyst Type | Product | Key Finding | Reference |

| o-Aminophenol (OAP) | Cobalt(II) Complexes | 2-Amino-3H-phenoxazin-3-one | Kcat values can reach over 500 h⁻¹ depending on the complex. | rsc.org |

| o-Aminophenol (OAP) | Copper(II) Complexes | 2-Amino-3H-phenoxazin-3-one | Effective catalysis in methanol-water solvent systems. | rsc.org |

| 4- and 5-substituted 2-aminophenols | Ebselen/H₂O₂ | Functionalized 2-amino-3H-phenoxazin-3-ones | The reaction outcome depends on the electronic effects and position of substituents. | researchgate.net |

Preparation of (Aryl)oxadiazolobenzoxazinones

Precursor for Pharmaceutical Intermediates

The inherent structural features of this compound make it an important intermediate in the synthesis of various pharmaceutical agents. guidechem.comgoogle.com Its functional groups provide handles for further chemical modification and elaboration into more complex, biologically active molecules. guidechem.com

This compound and its isomers are used in the development of compounds with analgesic and anti-inflammatory activities. chemimpex.comarchivemarketresearch.com The aminophenol structure is a component of several non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net For example, the synthesis of 2-anilinophenylacetic acids, which are close analogues of the NSAID diclofenac, highlights the importance of aminophenyl scaffolds in this therapeutic area. researchgate.net While direct synthesis examples starting from this compound are proprietary or less common in open literature, its role as a key intermediate is acknowledged for building molecules with these desired pharmacological properties. chemimpex.com The synthesis of various heterocyclic compounds, which are subsequently screened for analgesic and anti-inflammatory effects, often relies on precursors like substituted aminophenols. nih.govchimicatechnoacta.ru

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator of insulin (B600854) signaling, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govacs.orgsemanticscholar.org this compound is a documented reactant in the synthesis of PTP1B inhibitors. chemicalbook.comsigmaaldrich.com Specifically, it is used to prepare N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives which have been investigated as PTP1B inhibitors. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Many potent PTP1B inhibitors are bromophenol derivatives, a structural class found in marine organisms like red algae. nih.govsemanticscholar.orgnih.gov A series of synthetic bromophenol derivatives have been evaluated, with some highly brominated compounds showing promising inhibitory activity against PTP1B. nih.gov For instance, one synthetic compound exhibited an IC₅₀ value of 0.68 μmol/L, which was about four times more potent than the natural lead compound. nih.gov Another synthetic analogue, HPN, demonstrated remarkable PTP1B inhibition with an IC₅₀ of 0.63 μmol/L and high selectivity over other related phosphatases. semanticscholar.org

| Compound Type | Source/Method | Target | IC₅₀ Value | Reference |

| Bromophenol Derivative (4g) | Synthetic | PTP1B | 0.68 μmol/L | nih.gov |

| Bromophenol (BPN) | Natural (Red Alga) | PTP1B | 0.84 μmol/L | semanticscholar.org |

| Bromophenol Analogue (HPN) | Synthetic | PTP1B | 0.63 μmol/L | semanticscholar.org |

| N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives | Synthetic (from this compound) | PTP1B | Not specified | chemicalbook.comsigmaaldrich.com |

Preparation of Deoxy-xylulose-phosphate Reductoisomerase Inhibitors

This compound serves as a key reactant in the preparation of lipophilic inhibitors targeting the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). sigmaaldrich.comscientificlabs.comsigmaaldrich.com DXR is a critical enzyme in the non-mevalonate (or MEP) pathway of isoprenoid biosynthesis. rsc.orgnih.gov This pathway is essential for the survival of many pathogenic bacteria and parasites, such as Plasmodium falciparum, but is absent in humans, making DXR an attractive target for novel antimicrobial and antimalarial drugs. rsc.orgnih.govresearchgate.net

Synthesis of Allosteric Inhibitors of Fructose-1,6-bisphosphatase

The compound is a documented starting material for the synthesis of benzoxazole benzenesulfonamides, a class of molecules that act as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase). scientificlabs.comsigmaaldrich.comsigmaaldrich.com FBPase is a rate-controlling enzyme in the gluconeogenesis pathway, which is responsible for endogenous glucose production in the body. researchgate.net The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by reducing excessive glucose levels. researchgate.net

The synthesis of these inhibitors leverages the structure of this compound to construct a specific molecular scaffold. researchgate.net The general process involves the condensation of this compound with a substituted carboxylic acid or aldehyde to form the core benzoxazole ring system. nih.govresearchgate.netacs.org This reaction creates a 5-bromobenzoxazole intermediate, which is then further modified, typically by the addition of a benzenesulfonamide (B165840) moiety, to produce the final, biologically active inhibitor. nih.gov Research into this class of compounds has led to the identification of potent FBPase inhibitors with good pharmacokinetic profiles in preclinical studies. nih.gov

Table 2: Synthetic Role of this compound in FBPase Inhibitor Preparation

| Synthetic Step | Role of this compound | Resulting Structure | Reference |

|---|---|---|---|

| Step 1: Condensation/Cyclization | Provides the aminophenol backbone for ring formation. | 5-Bromobenzoxazole core | nih.govresearchgate.netacs.org |

| Step 2: Functionalization | The benzoxazole core (derived from the reactant) is further modified. | Benzoxazole Benzenesulfonamide (Final Inhibitor) | nih.gov |

Role in Dye and Pigment Synthesis

This compound is a precursor in the synthesis of dyes and pigments, particularly within the azo dye class. core.ac.uk Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), known as an azo group, which connects two aromatic rings. cuhk.edu.hkmdpi.com This azo group acts as a chromophore and is responsible for the color of the compound. cuhk.edu.hk

Application as a Coupling Agent in Azo Dye Production

The synthesis of azo dyes is a two-step process involving diazotization followed by an azo coupling reaction. cuhk.edu.hkunb.ca In this process, this compound functions as the primary aromatic amine component for the initial diazotization step.

Diazotization: The amino group (-NH₂) on the this compound ring is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). unb.cachemrevlett.com This reaction converts the primary amine into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt is an electrophile that is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as another phenol (B47542) or an aniline (B41778) derivative. unb.ca The diazonium salt attacks the coupling agent in an electrophilic aromatic substitution reaction to form the stable azo bridge, creating the final dye molecule. cuhk.edu.hk The specific substituents on both the diazonium salt precursor (this compound) and the coupling agent determine the final color and properties of the dye. cuhk.edu.hk

Utilization in Materials Science

In the field of materials science, this compound serves as a valuable precursor for the synthesis of high-performance polymers, specifically those containing benzoxazole rings. researchgate.netmdpi.com Polybenzoxazoles and related polymers are known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for applications in the aerospace and electronics industries. rsc.org

The synthesis pathway involves first using this compound to create benzoxazole-containing monomers. researchgate.netacs.org These monomers, often designed to have two reactive functional groups (such as two amino groups), can then be polymerized. For example, novel poly(benzoxazole imide)s (PBOPIs) have been prepared by reacting benzoxazole-containing diamines with commercial tetracarboxylic dianhydrides. rsc.org The resulting polymers exhibit high glass transition temperatures (Tg) and thermal stability, with decomposition temperatures exceeding 500 °C. rsc.org The bromine atom on the original this compound structure also provides a site for potential post-polymerization modification, allowing for the fine-tuning of the material's properties for specific applications.

Biological and Medicinal Chemistry Research

Anticancer Activity Investigations

Research into the anticancer potential of 2-Amino-4-Bromophenol has largely centered on its derivatives, which have been synthesized to explore and enhance cytotoxic effects against various cancer cell lines. Bromophenols, a class of compounds often isolated from marine organisms, are known for a range of potent biological activities, including anticancer effects.

Effects on Cell Viability and Apoptosis Induction

Derivatives of this compound have demonstrated significant effects on the viability of cancer cells and their ability to induce programmed cell death, or apoptosis. For instance, a novel bromophenol derivative, BOS-102, was found to effectively block the proliferation of human A549 lung cancer cells. smolecule.com The induction of apoptosis by this derivative was confirmed through the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP), an increase in the Bax/Bcl-2 ratio, generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the release of cytochrome c from mitochondria. smolecule.com

Another study investigated a series of 4-aryl-4H-chromene derivatives, which are structurally related to bromophenols. One such derivative, 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC), was shown to induce apoptosis in HepG2, T47D, and HCT116 cancer cells. nih.gov This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov While not directly involving this compound, this research highlights a common mechanistic pathway for related compounds.

Studies on other bromophenols, such as 2,4,6-Tribromophenol (B41969) (2,4,6-TBP) and Pentabromophenol (PBP), have also shown apoptosis-inducing potential in human peripheral blood mononuclear cells, primarily through the translocation of phosphatidylserine, a key marker of early apoptosis. indiamart.com

The table below summarizes the antiproliferative activity of various bromophenol derivatives against several human cancer cell lines.

| Cell Line | Compound/Derivative | Effect | Inhibition Ratio/IC50 |

| A549 (Lung) | Bromophenol Derivative (unspecified) | Inhibition of cell growth | 88.2% at 10 µg/mL |

| HepG2 (Liver) | Bromophenol Derivative (unspecified) | Inhibition of cell growth | 85.2% at 10 µg/mL |

| HeLa (Cervical) | Bromophenol Derivative (unspecified) | Inhibition of cell growth | 93.0% at 10 µg/mL |

| A549 (Lung) | BOS-102 | Cell Cycle Arrest & Apoptosis | Not specified |

Cell Cycle Arrest Mechanisms

The antiproliferative effects of this compound derivatives are often linked to their ability to interfere with the cell cycle. The derivative BOS-102 was found to induce a G0/G1 phase cell cycle arrest in A549 lung cancer cells. smolecule.com The mechanism for this arrest involves the targeted downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are crucial proteins for the transition from the G1 to the S phase of the cell cycle. smolecule.com

Similarly, research on 4-aryl-4H-chromenes, a related class of compounds, has shown they can destabilize microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death. nih.gov While these findings are for derivatives, they suggest a potential mechanism of action that could be relevant for new compounds synthesized from a this compound base.

Enzyme Inhibition Studies

This compound serves as a foundational structure for the synthesis of various enzyme inhibitors. It is a reactant used in the preparation of molecules designed to inhibit protein tyrosine phosphatase 1B (PTP1B) and fructose-1,6-bisphosphatase, both of which are targets in metabolic diseases.

Sulfotransferase Isoform Inhibition Characteristics

Sulfotransferases (SULTs) are a family of enzymes crucial for the metabolism and detoxification of a wide range of compounds, including drugs and hormones. Inhibition of these enzymes can have significant physiological consequences. While direct studies on this compound are limited, research on related phenolic compounds provides insight into potential interactions.

Human sulfotransferase 2A1 (SULT2A1) is involved in the detoxification of bile acids like lithocholic acid (LCA). nih.gov Studies have shown that various selective estrogen receptor modulators (SERMs), which are complex phenolic structures, can inhibit SULT2A1-catalyzed sulfonation. For example, bazedoxifene (B195308) and raloxifene (B1678788) were identified as potent inhibitors of LCA sulfonation. nih.gov The inhibitory potency and mechanism often depend on the specific structural features of the molecule. This suggests that derivatives of this compound could be engineered to selectively inhibit specific SULT isoforms.

Kinetic Studies of Enzyme Inhibition